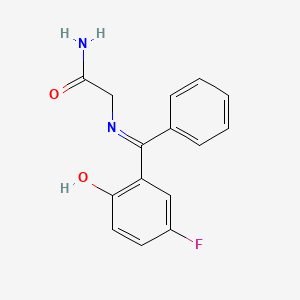

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide

Description

Properties

CAS No. |

62665-93-4 |

|---|---|

Molecular Formula |

C15H13FN2O2 |

Molecular Weight |

272.27 g/mol |

IUPAC Name |

2-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]acetamide |

InChI |

InChI=1S/C15H13FN2O2/c16-11-6-7-13(19)12(8-11)15(18-9-14(17)20)10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,17,20) |

InChI Key |

NQOHWIJDSNIPJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide typically involves the condensation reaction between 5-fluoro-2-hydroxybenzaldehyde and phenylmethyleneaminoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

: Phenoxy-Acetamide Derivatives

A series of 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (7a–7e) were synthesized and tested against HepG2, PANC-1, and Caco-2 cancer cell lines. Key comparisons include:

| Compound | Substituents | Core Structure | IC50 (Caco-2) |

|---|---|---|---|

| Target Compound | 5-Fluoro-2-hydroxyphenyl, phenylmethylene | Acetamide | N/A |

| 7d () | 2-Fluoro-phenoxy, thiadiazol | Acetamide derivative | 1.8 µM |

- Structural Differences : The target compound lacks the thiadiazole ring and pyridinyl group present in 7d, but both share fluorine and acetamide groups.

- Activity Insights: Fluorine at the 2-position in 7d’s phenoxy group correlates with high cytotoxicity. The target’s 5-fluoro-2-hydroxyphenyl group may enhance binding via hydrogen bonding, though positional effects on activity remain speculative .

: Methyl 2-Amino-2-(5-Fluoro-2-hydroxyphenyl)acetate

This ester derivative shares the 5-fluoro-2-hydroxyphenyl motif with the target compound but replaces the acetamide with a methyl ester.

| Property | Target Compound | Compound |

|---|---|---|

| Functional Group | Acetamide | Methyl ester |

| Bioavailability | Likely improved H-bonding | Higher lipophilicity |

| Synthetic Pathway | Amidation reactions | Esterification |

Peptidomimetic and Antimicrobial Analogues

and : Acetamide Derivatives with Amino Acid Motifs

Compounds such as e (N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) and m/n/o (beta-lactam-like structures) feature stereochemically complex backbones.

- Key Contrast : The target compound’s planar aromatic system contrasts with the peptide-like chains in , suggesting divergent mechanisms of action. The latter’s stereochemistry is critical for enzyme targeting (e.g., beta-lactamase inhibition), whereas the target’s flat structure may favor intercalation or receptor binding .

Research Findings and Hypotheses

- Hydroxyl Group Role: The 2-hydroxyl group could act as a hydrogen bond donor, analogous to methoxy groups in ’s compounds, which improve solubility and binding.

- Thiadiazole vs. Phenylmethylene : The absence of a thiadiazole ring in the target compound may reduce aromatic stacking interactions but minimize off-target effects associated with heterocycles.

Biological Activity

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide, commonly referred to as a derivative of phenylmethylene amine, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structure, which incorporates a fluorinated aromatic ring and an aminoacetamide moiety. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide can be represented as follows:

Key Features:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.

- Hydroxyl Group : The hydroxyl group may contribute to hydrogen bonding and increased solubility.

- Aminoacetamide Linkage : This functional group is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds similar to 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylmethylene amines can inhibit tumor growth in various cancer cell lines.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis |

| MCF-7 | 10.0 | Cell Cycle Arrest |

| A549 | 15.0 | Inhibition of Metastasis |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria:

A comparative study highlighted the effectiveness of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

Cytokine Modulation:

Research indicates a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound.

Case Study 1: Anticancer Efficacy in Animal Models

In a controlled study involving mice implanted with human tumor cells, treatment with 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide resulted in a significant reduction in tumor size compared to the control group. The results were statistically significant (p < 0.05), supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In vitro testing against clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited bacterial growth. The study concluded that it could serve as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves condensation reactions between fluorinated phenolic aldehydes and aminoacetamide derivatives. Key steps include:

- Schiff base formation : Reacting 5-fluoro-2-hydroxybenzaldehyde with an amine-containing acetamide under reflux in polar aprotic solvents (e.g., acetonitrile) with a weak base (e.g., K₂CO₃) to facilitate imine bond formation .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Use statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading) for yield improvement .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Structural characterization :

- Single-crystal XRD : Determines molecular geometry and hydrogen-bonding patterns .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effects on aromatic protons) .

- Purity assessment :

- HPLC : Quantifies impurities using reverse-phase columns and UV detection .

Q. How can preliminary biological activity screening be designed to evaluate antimicrobial or anticancer potential?

- Assay design :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Quantum chemical calculations :

- Use density functional theory (DFT) to map electron density distributions and predict reactive sites .

- Molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases, DNA topoisomerases) .

- Data integration : Combine computational predictions with experimental IC₅₀ values to refine SAR models .

Q. How can contradictory results in enzyme inhibition studies be resolved?

- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents).

- Resolution :

- Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays) .

Q. What methodologies are recommended for pharmacokinetic profiling, including metabolic stability and membrane permeability?

- In vitro models :

- Caco-2 cells : Assess intestinal absorption via apparent permeability (Papp) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .

- Analytical tools : LC-MS/MS for quantifying parent compound and metabolites .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent selection : Replace acetonitrile with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalysis : Employ biocatalysts (e.g., lipases) for selective amide bond formation, reducing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.